

Spectroscopic Analysis of 3-Cyclopropoxy-5-methylbenzoic acid: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-Cyclopropoxy-5-methylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic analysis of **3-Cyclopropoxy-5-methylbenzoic acid**, a compound of interest in medicinal chemistry and drug development. The following sections present the expected spectroscopic data (^1H NMR, ^{13}C NMR, IR, and MS), detailed experimental protocols for acquiring this data, and visualizations to aid in understanding the analytical workflow and molecular fragmentation.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **3-Cyclopropoxy-5-methylbenzoic acid**, the following data are predicted based on the analysis of structurally analogous compounds, including m-toluic acid, 3-methoxybenzoic acid, and cyclopropoxybenzene. These tables provide expected values to guide researchers in their analytical assessments.

Table 1: Predicted ^1H NMR Data for **3-Cyclopropoxy-5-methylbenzoic acid**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
COOH	~12-13	Broad Singlet	1H
Ar-H	~7.5	Singlet	1H
Ar-H	~7.2	Singlet	1H
Ar-H	~7.0	Singlet	1H
O-CH (cyclopropyl)	~3.8	Multiplet	1H
CH ₃	~2.4	Singlet	3H
CH ₂ (cyclopropyl)	~0.8	Multiplet	4H

Table 2: Predicted ¹³C NMR Data for **3-Cyclopropoxy-5-methylbenzoic acid**

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	~172
C-O (aromatic)	~158
C-CH ₃ (aromatic)	~140
C-COOH (aromatic)	~132
CH (aromatic)	~125
CH (aromatic)	~122
CH (aromatic)	~118
O-CH (cyclopropyl)	~60
CH ₃	~21
CH ₂ (cyclopropyl)	~7

Table 3: Predicted IR Absorption Data for **3-Cyclopropoxy-5-methylbenzoic acid**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	3300-2500	Broad, Strong
C-H (Aromatic)	3100-3000	Medium
C-H (Aliphatic)	3000-2850	Medium
C=O (Carboxylic Acid)	1710-1680	Strong
C=C (Aromatic)	1600-1450	Medium to Strong
C-O (Aryl Ether)	1250-1200	Strong
C-O (Carboxylic Acid)	1320-1210	Medium

Table 4: Predicted Mass Spectrometry Data for **3-Cyclopropoxy-5-methylbenzoic acid**

m/z	Predicted Fragment
192	[M] ⁺ (Molecular Ion)
175	[M - OH] ⁺
147	[M - COOH] ⁺
119	[M - COOH - C ₂ H ₄] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as **3-Cyclopropoxy-5-methylbenzoic acid**. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy

- Sample Preparation:

- Accurately weigh 5-10 mg of **3-Cyclopropoxy-5-methylbenzoic acid**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[\[1\]](#)
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm.
 - Use a 90° pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
 - Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.

- Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ^{13}C .
- Process the FID with a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol for Solid Sample FT-IR Spectroscopy

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (1-2 mg) of **3-Cyclopropoxy-5-methylbenzoic acid** in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[\[2\]](#)
 - Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[\[2\]](#)
 - Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[\[2\]](#)
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Acquire the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

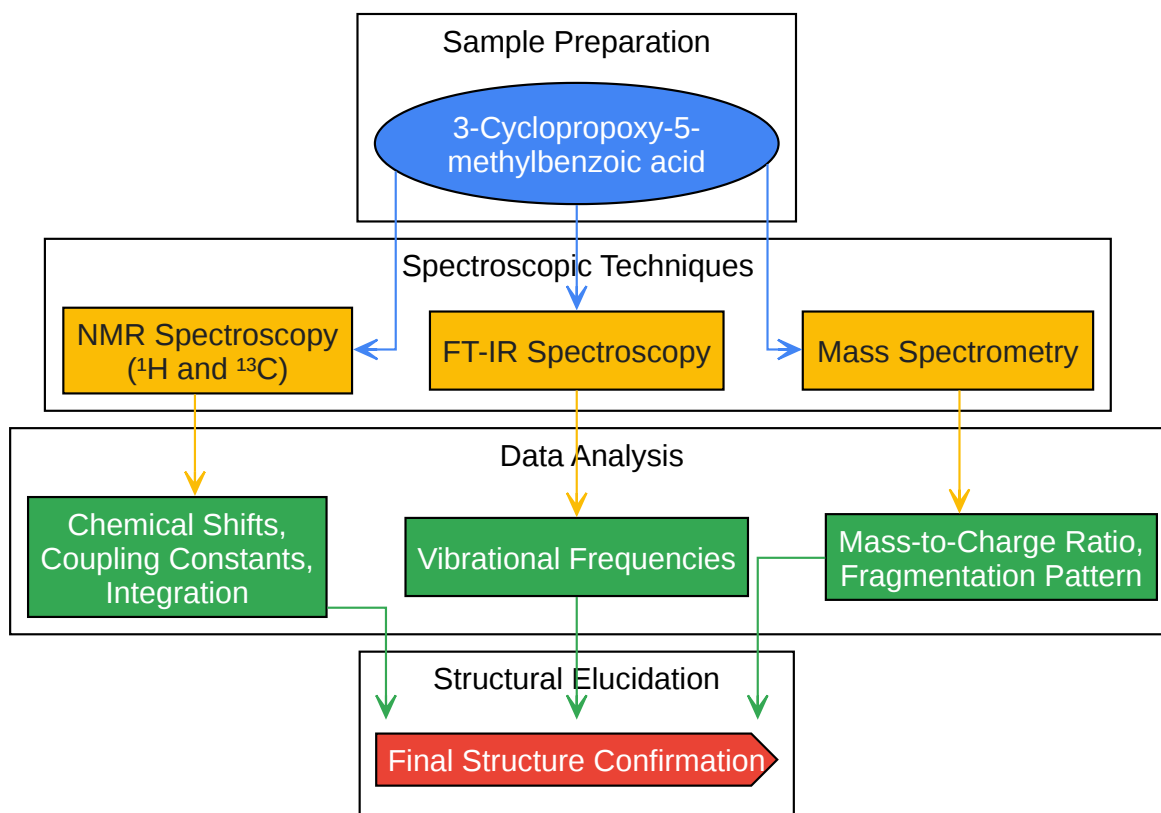
Protocol for Electron Ionization (EI) Mass Spectrometry

- Sample Introduction:

- Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent for injection into a gas chromatograph (GC-MS).
- Ionization:
 - Volatilize the sample by heating it under a high vacuum.
 - Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source.^[3] This will cause ionization and fragmentation of the molecules.^[3]
- Mass Analysis:
 - Accelerate the resulting positive ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Spectrum Generation:
 - The separated ions are detected, and their abundance is recorded.
 - The mass spectrum is generated as a plot of relative ion abundance versus m/z .
 - The molecular ion peak ($[M]^+$) and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

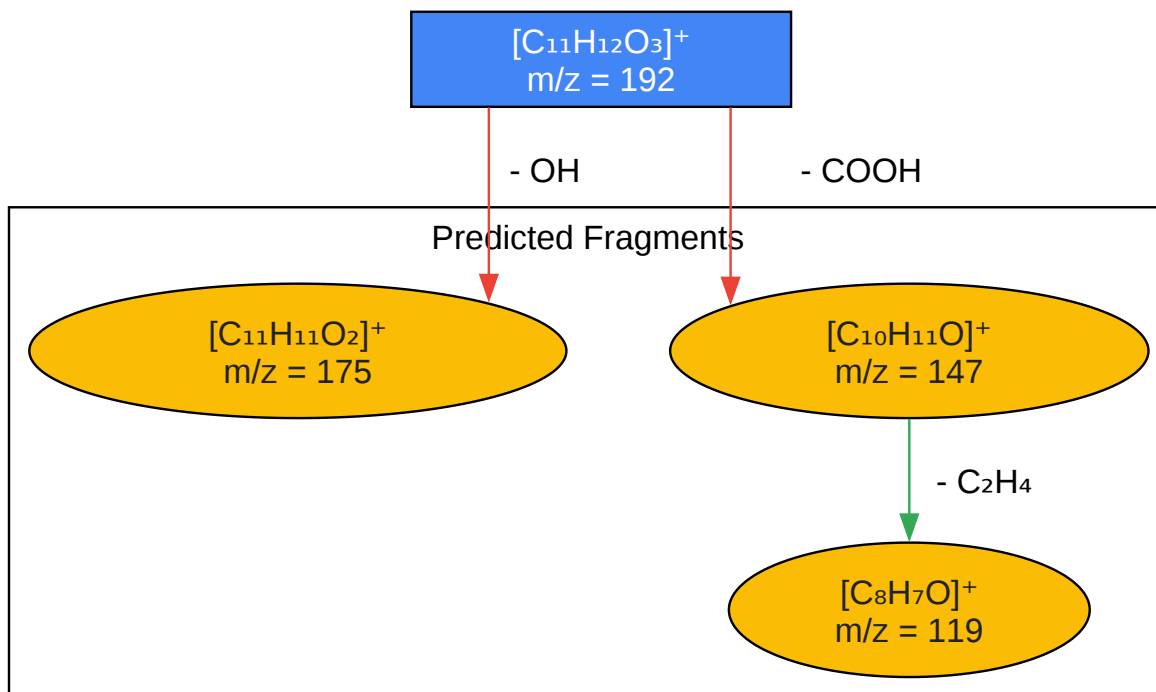
Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the predicted fragmentation of **3-Cyclopropoxy-5-methylbenzoic acid** in mass spectrometry.



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Spectroscopic analysis workflow.



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References

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